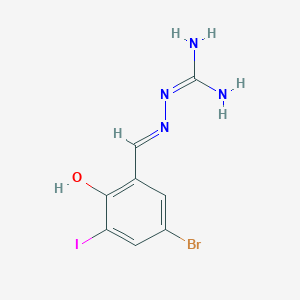
(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide insights into its reactivity and stability .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, chemical stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Compounds similar to (2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide have been synthesized and evaluated for their anticancer activity. These compounds, particularly those with hydroxybenzylidene hydrazine frameworks, show promise in anticancer research due to their ability to interact with various cancer cell lines. For instance, the synthesis of arylidene hydrazides and their evaluation against a panel of 60 cancer cell lines derived from nine cancer types have demonstrated potential anticancer activities at fixed doses (Bekircan et al., 2008).
Free Radical Scavenging Activity
Hydroxybenzylidene hydrazines have been recognized for their free radical scavenging activity, which is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases. The synthesis and evaluation of new N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines for their ability to scavenge various radicals highlight the chemical's significance in researching antioxidants (Šeršen et al., 2017).
Enzyme Inhibition and Antimicrobial Activity
Further research into compounds structurally related to (2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide demonstrates their potential in inhibiting enzymes and combating microbial infections. The synthesis and biological assessment of a novel hydrazone, for instance, showcased not only potent anticancer properties but also significant enzyme inhibition capabilities, underscoring the versatility of such compounds in medical and pharmaceutical applications (Noma et al., 2020).
Molecular Structure and Binding Properties
The detailed molecular structure and binding properties of related compounds have been elucidated through X-ray crystallography and other spectroscopic methods. This structural information is vital for understanding how these compounds interact at the molecular level, which is essential for their application in drug design and development. Studies like the synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine offer insights into the planarity and intramolecular interactions that could influence biological activity (Saeed et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIN4O/c9-5-1-4(3-13-14-8(11)12)7(15)6(10)2-5/h1-3,15H,(H4,11,12,14)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJADFHMQHYEOC-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN=C(N)N)O)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N=C(N)N)O)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

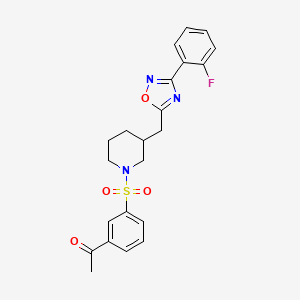
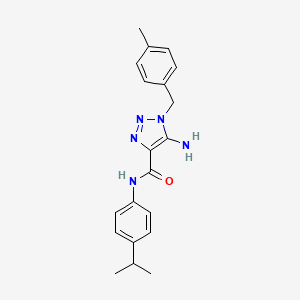

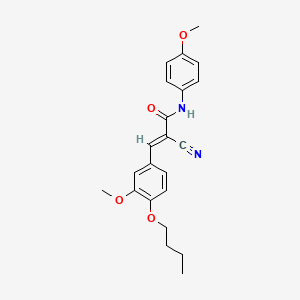
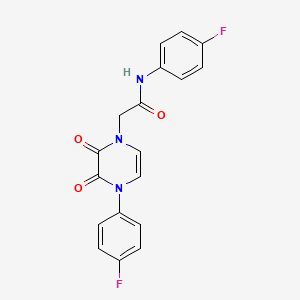
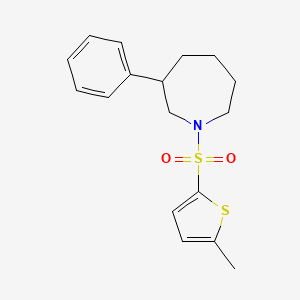

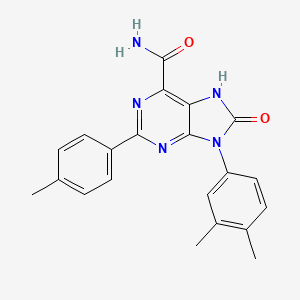
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)